molecular formula C17H23N3O4 B15242132 tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate CAS No. 1260897-81-1

tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate

Cat. No.: B15242132
CAS No.: 1260897-81-1
M. Wt: 333.4 g/mol
InChI Key: JFQYUVCXKPKBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate typically involves multiple steps. One common method includes the reaction of a benzo[e][1,3]oxazine derivative with a piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis method with appropriate modifications for large-scale reactions and purification processes could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.

Medicine

The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxylate
  • tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Uniqueness

What sets tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4’-piperidin]-6-yl)carbamate apart from similar compounds is its specific spiro structure, which imparts unique chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1260897-81-1

Molecular Formula

C17H23N3O4

Molecular Weight

333.4 g/mol

IUPAC Name

tert-butyl N-(4-oxospiro[3H-1,3-benzoxazine-2,4'-piperidine]-6-yl)carbamate

InChI

InChI=1S/C17H23N3O4/c1-16(2,3)24-15(22)19-11-4-5-13-12(10-11)14(21)20-17(23-13)6-8-18-9-7-17/h4-5,10,18H,6-9H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

JFQYUVCXKPKBJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OC3(CCNCC3)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.